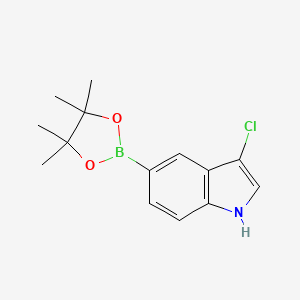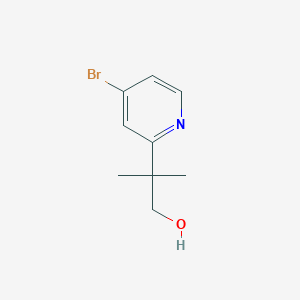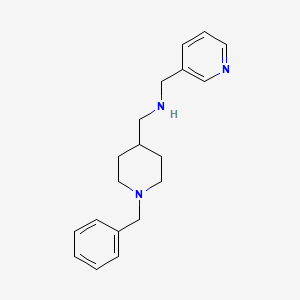
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyridin-3-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with pyridin-3-ylmethylamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Azide or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-pyridyl)piperazine: Another compound with a piperazine ring substituted with a pyridyl group.
1-benzylpiperidine: A simpler analog with only a benzyl group attached to the piperidine ring.
Uniqueness
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine is unique due to its dual substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and pyridin-3-ylmethyl groups allows for diverse interactions and applications that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C19H25N3 |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C19H25N3/c1-2-5-18(6-3-1)16-22-11-8-17(9-12-22)13-21-15-19-7-4-10-20-14-19/h1-7,10,14,17,21H,8-9,11-13,15-16H2 |
Clave InChI |
SAMFQIPNIOCXQV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CNCC2=CN=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



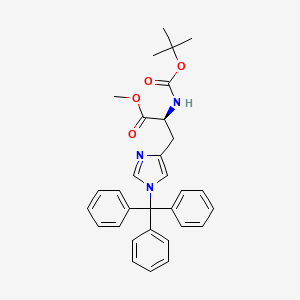
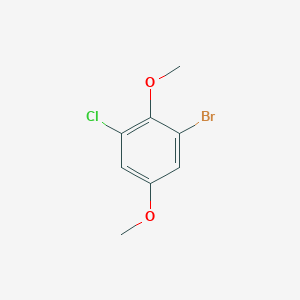
![Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13908630.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]nonane-2,9-dicarboxylate](/img/structure/B13908631.png)
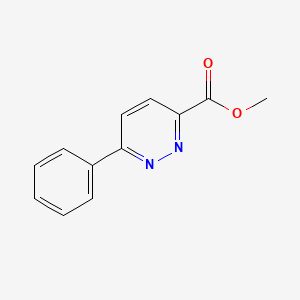
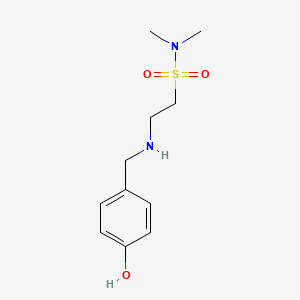
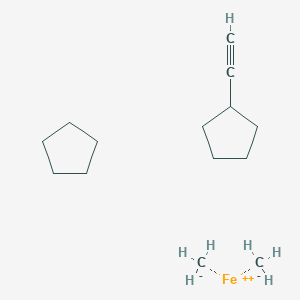
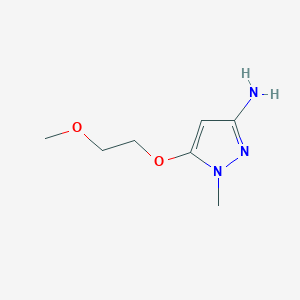
![1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one](/img/structure/B13908658.png)
![Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13908668.png)
